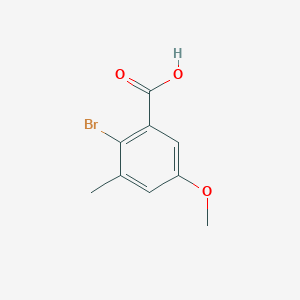

2-Bromo-5-methoxy-3-methylbenzoic acid

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

2-bromo-5-methoxy-3-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO3/c1-5-3-6(13-2)4-7(8(5)10)9(11)12/h3-4H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEHDWSKLTWRFOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1Br)C(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00570273 | |

| Record name | 2-Bromo-5-methoxy-3-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00570273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174417-54-0 | |

| Record name | 2-Bromo-5-methoxy-3-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00570273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Bromo-5-methoxy-3-methylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic pathway for 2-Bromo-5-methoxy-3-methylbenzoic acid, a substituted aromatic carboxylic acid with potential applications in pharmaceutical and materials science research. This document outlines a two-step synthesis commencing with the readily available precursor, 3-methyl-5-hydroxybenzoic acid. Detailed methodologies for each synthetic transformation are presented, drawing upon established chemical principles and analogous reactions found in the scientific literature.

Synthesis Strategy

The synthesis of this compound can be strategically approached in two primary stages:

-

O-Methylation: The initial step involves the methylation of the phenolic hydroxyl group of 3-methyl-5-hydroxybenzoic acid to yield the key intermediate, 3-methyl-5-methoxybenzoic acid.

-

Regioselective Bromination: The subsequent step is the selective bromination of the aromatic ring of 3-methyl-5-methoxybenzoic acid at the C2 position to afford the final target molecule. The directing effects of the existing substituents—the activating methoxy and methyl groups and the deactivating, meta-directing carboxylic acid group—are anticipated to favor bromination at the desired position.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

The following sections provide detailed experimental procedures for the proposed synthetic route. These protocols are based on established methodologies for similar transformations and may require optimization for this specific substrate.

Step 1: Synthesis of 3-methyl-5-methoxybenzoic acid

This procedure details the methylation of the phenolic hydroxyl group of 3-methyl-5-hydroxybenzoic acid using dimethyl sulfate in a basic aqueous solution.

Reaction:

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 3-methyl-5-hydroxybenzoic acid | 152.15 | (Specify mass) | (Calculate) |

| Dimethyl sulfate | 126.13 | (Specify volume/mass) | (Calculate) |

| Sodium hydroxide (or Potassium hydroxide) | 40.00 (or 56.11) | (Specify mass) | (Calculate) |

| Water | 18.02 | (Specify volume) | - |

| Hydrochloric acid (concentrated) | 36.46 | As needed | - |

| Diethyl ether (or other suitable solvent) | 74.12 | (Specify volume) | - |

| Anhydrous magnesium sulfate (or sodium sulfate) | 120.37 (or 142.04) | As needed | - |

Procedure:

-

In a well-ventilated fume hood, dissolve 3-methyl-5-hydroxybenzoic acid and a suitable base (e.g., sodium hydroxide or potassium hydroxide) in water in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Cool the solution in an ice bath.

-

Slowly add dimethyl sulfate dropwise from the dropping funnel to the stirred solution, maintaining the temperature below 10 °C. Caution: Dimethyl sulfate is highly toxic and a suspected carcinogen. Handle with extreme care using appropriate personal protective equipment.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or until the reaction is complete (monitor by TLC).

-

Acidify the reaction mixture with concentrated hydrochloric acid to a pH of approximately 2, which will precipitate the product.

-

Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-methyl-5-methoxybenzoic acid.

-

The crude product may be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: Synthesis of this compound

This procedure describes the regioselective bromination of 3-methyl-5-methoxybenzoic acid using N-bromosuccinimide (NBS) as the brominating agent.

Reaction:

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 3-methyl-5-methoxybenzoic acid | 166.17 | (Specify mass) | (Calculate) |

| N-Bromosuccinimide (NBS) | 177.98 | (Specify mass) | (Calculate) |

| Acetonitrile (or other suitable solvent) | 41.05 | (Specify volume) | - |

| Sulfuric acid (catalytic amount) | 98.08 | As needed | - |

| Sodium sulfite (or sodium thiosulfate) solution | 126.04 (or 158.11) | As needed | - |

| Ethyl acetate (or other suitable solvent) | 88.11 | (Specify volume) | - |

| Anhydrous magnesium sulfate (or sodium sulfate) | 120.37 (or 142.04) | As needed | - |

Procedure:

-

In a round-bottom flask protected from light, dissolve 3-methyl-5-methoxybenzoic acid in a suitable solvent such as acetonitrile.

-

Add a catalytic amount of a strong acid, such as concentrated sulfuric acid.

-

Add N-bromosuccinimide in one portion to the stirred solution.

-

Stir the reaction mixture at room temperature for several hours or until the starting material is consumed (monitor by TLC).

-

Quench the reaction by adding an aqueous solution of sodium sulfite or sodium thiosulfate to consume any remaining bromine.

-

Extract the product into an organic solvent like ethyl acetate.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure.

-

The crude this compound can be purified by recrystallization or column chromatography.

Data Presentation

The following table summarizes the expected inputs and outputs for the synthesis of this compound. Please note that the yields are hypothetical and will need to be determined experimentally.

| Step | Starting Material | Reagents | Product | Expected Yield (%) |

| 1 | 3-methyl-5-hydroxybenzoic acid | Dimethyl sulfate, Base | 3-methyl-5-methoxybenzoic acid | 85-95% |

| 2 | 3-methyl-5-methoxybenzoic acid | N-Bromosuccinimide, H₂SO₄ (cat.) | This compound | 70-85% |

Logical Workflow

The overall experimental workflow for the synthesis is depicted in the following diagram.

Caption: Experimental workflow for the synthesis of this compound.

This technical guide provides a robust starting point for the synthesis of this compound. Researchers are encouraged to adapt and optimize these protocols based on their specific laboratory conditions and analytical capabilities. Standard safety precautions should be followed at all times when handling the chemicals mentioned in this document.

An In-depth Technical Guide to 2-Bromo-5-methoxy-3-methylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available, peer-reviewed information on 2-Bromo-5-methoxy-3-methylbenzoic acid (CAS 174417-54-0) is limited. This guide compiles the available data and provides context based on structurally related compounds. The experimental protocols and potential applications are presented for informational and research guidance purposes and should be adapted and validated accordingly.

Core Chemical Properties

This compound is a substituted aromatic carboxylic acid. Its structure incorporates a bromine atom, a methoxy group, and a methyl group on the benzoic acid framework, making it a potential building block in organic synthesis and medicinal chemistry.

Quantitative Data Summary

The following table summarizes the known and predicted physicochemical properties of this compound.

| Property | Value | Source |

| CAS Number | 174417-54-0 | Commercial Suppliers |

| Molecular Formula | C₉H₉BrO₃ | Calculated |

| Molecular Weight | 245.07 g/mol | Calculated |

| Physical Form | Solid | [1] |

| Purity | ~95-97% | [1] |

| Density (Predicted) | 1.547 g/cm³ | [2] |

| Boiling Point (Predicted) | 353.194 °C at 760 mmHg | [2] |

| Refractive Index (Predicted) | 1.575 | [2] |

| Storage Temperature | 2-8 °C, Sealed in dry conditions | [1] |

| IUPAC Name | This compound | [1] |

| InChI | 1S/C9H9BrO3/c1-5-3-6(13-2)4-7(8(5)10)9(11)12/h3-4H,1-2H3,(H,11,12) | [1] |

| InChI Key | OEHDWSKLTWRFOM-UHFFFAOYSA-N | [1] |

Synthesis and Experimental Protocols

Hypothetical Synthesis Protocol

The following protocol is adapted from modern, high-yield bromination methods for m-methoxybenzoic acid.[2][3] This proposed method would require optimization and validation for the specific substrate.

Reaction: Bromination of 5-methoxy-3-methylbenzoic acid.

Materials:

-

5-methoxy-3-methylbenzoic acid

-

N-Bromosuccinimide (NBS) or Dibromohydantoin

-

Halogenated hydrocarbon solvent (e.g., Dichloromethane, Chloroform)[3]

-

Concentrated Sulfuric Acid[3]

-

Bromination initiator (e.g., Potassium Bromide)[3]

-

Cocatalyst (e.g., Red Phosphorus)[3]

-

Ice water

-

Ethanol or Methanol for recrystallization[3]

Procedure:

-

In a four-neck flask equipped with a mechanical stirrer, dissolve 5-methoxy-3-methylbenzoic acid (1.0 eq.) in dichloromethane.

-

Carefully add concentrated sulfuric acid, potassium bromide (e.g., 0.1 eq.), and red phosphorus (e.g., 0.1 eq.).

-

Cool the mixture to 25 °C and slowly add the brominating agent (e.g., N-bromosuccinimide, 1.2-1.5 eq.) while maintaining the temperature between 25-30 °C.

-

Stir the reaction mixture for approximately 3-4 hours. Monitor the reaction progress by High-Performance Liquid Chromatography (HPLC) or Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, carefully pour the reaction mixture into ice water to quench the reaction.

-

Separate the organic layer. The halogenated solvent can be recovered under reduced pressure.

-

Filter the aqueous mother liquor to collect the crude product.

-

Recrystallize the crude solid from a suitable solvent, such as ethanol or methanol, to yield purified this compound.

Note: This is a proposed adaptation. Reaction conditions, stoichiometry, and purification methods may require significant optimization. Safety precautions for handling bromine, strong acids, and halogenated solvents must be strictly followed.

Spectroscopic and Analytical Data

Detailed spectroscopic data (¹H NMR, ¹³C NMR, IR, MS) for this compound is not available in public databases. However, commercial suppliers indicate that quality control data, including NMR and HPLC, is available upon request for their batches.[1] For research purposes, full characterization of the synthesized or purchased compound is essential.

Biological Activity and Potential Applications

There is no specific information in the peer-reviewed literature regarding the biological activity, signaling pathway involvement, or drug development applications of this compound.

However, the broader class of substituted benzoic acids is of significant interest in pharmaceutical research. For context, the structurally similar compound 2-Bromo-5-methoxybenzoic acid is a key intermediate in the synthesis of:

-

Urolithin A derivatives : Urolithins are metabolites produced by gut bacteria and are studied for their potential anti-inflammatory and anti-aging effects.[3]

-

Substituted aminobenzacridines and isoindolinone derivatives , which are scaffolds investigated for various therapeutic applications.

Additionally, other halogenated and methoxylated benzoic acid derivatives have been investigated as modulators of the proteostasis network, which is implicated in aging and disease.[4] These areas could provide a starting point for investigating the potential biological profile of this compound.

Visualizations

Generalized Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis and purification of a brominated benzoic acid derivative, based on the protocols for related compounds.

Caption: Generalized workflow for the synthesis of this compound.

Logical Relationship of Precursors

This diagram shows the logical relationship between common starting materials and the target compound class.

Caption: Precursor relationship for synthesis of brominated methoxybenzoic acids.

References

- 1. CAS:174417-54-0, this compound-毕得医药 [bidepharm.com]

- 2. CN115974678A - Synthesis process of 2-bromo-5-methoxybenzoic acid - Google Patents [patents.google.com]

- 3. CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid - Google Patents [patents.google.com]

- 4. Biological Evaluation and In Silico Study of Benzoic Acid Derivatives from Bjerkandera adusta Targeting Proteostasis Network Modules - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking Therapeutic Potential: A Technical Guide to 2-Bromo-5-methoxy-3-methylbenzoic Acid as a Scaffold for Novel Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Bromo-5-methoxy-3-methylbenzoic acid (CAS No. 174417-54-0), a chemical intermediate with significant potential for the development of novel therapeutics. While direct biological activity of this compound is not extensively documented, its structural motifs suggest its utility as a scaffold for the synthesis of potent and selective kinase inhibitors. This document will explore its chemical properties, established synthesis protocols, and its prospective role in the generation of inhibitors targeting key signaling molecules, with a particular focus on Transforming Growth factor-β-Activated Kinase 1 (TAK1), a critical regulator of inflammatory and oncogenic pathways.

Chemical and Physical Properties

This compound is a substituted benzoic acid derivative. Its key physicochemical properties are summarized in the table below, compiled from various chemical suppliers.[1][2][3][4]

| Property | Value | Reference |

| CAS Number | 174417-54-0 | [1][2] |

| Molecular Formula | C9H9BrO3 | [3][4] |

| Molecular Weight | 245.07 g/mol | [2][3] |

| IUPAC Name | This compound | [1] |

| Physical Form | Solid | [1] |

| Purity | Typically ≥95% | [1] |

| Storage Temperature | 2-8°C, sealed in dry conditions | [1] |

Synthesis Protocols

The synthesis of this compound has been described in the patent literature, primarily involving the bromination of a substituted benzoic acid precursor. The following is a representative experimental protocol based on these descriptions.

Bromination of m-Methoxybenzoic Acid

A common synthetic route involves the direct bromination of m-methoxybenzoic acid. Various brominating agents and reaction conditions have been reported to achieve the desired substitution pattern. One patented method describes the following general steps:

-

Dissolution: m-Methoxybenzoic acid is dissolved in a suitable halogenated hydrocarbon solvent (e.g., dichloromethane, chloroform).

-

Addition of Reagents: A bromination reagent (e.g., N-bromosuccinimide, dibromohydantoin), a bromination initiator, a cocatalyst, and sulfuric acid are added to the reaction mixture.

-

Reaction: The reaction is carried out at a controlled temperature (e.g., 25-30°C) for a specified duration (e.g., 3 hours).

-

Monitoring: The progress of the reaction is monitored by High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Quenching and Isolation: The reaction mixture is poured into ice water to quench the reaction.

-

Solvent Removal and Filtration: The organic solvent is removed under reduced pressure, and the resulting solid is collected by filtration.

-

Recrystallization: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol, methanol) to yield the final product.

Note: This is a generalized protocol. Specific quantities and reagents may vary based on the patent and desired scale.

Potential as a Scaffold for TAK1 Inhibitors

Transforming growth factor-β-activated kinase 1 (TAK1) is a member of the mitogen-activated protein kinase kinase kinase (MAP3K) family and a key signaling node in inflammatory and immune responses. It is activated by various stimuli, including pro-inflammatory cytokines like TNFα and IL-1β, as well as pathogen-associated molecular patterns. Upon activation, TAK1 triggers downstream signaling cascades, primarily the NF-κB and MAPK (JNK and p38) pathways, which regulate the expression of numerous genes involved in inflammation, cell survival, and proliferation.

Given its central role in these pathways, TAK1 has emerged as a promising therapeutic target for a range of diseases, including cancer, rheumatoid arthritis, and other inflammatory disorders. The development of small molecule inhibitors of TAK1 is an active area of research.

The structure of this compound, with its substituted phenyl ring, presents a viable starting point for the synthesis of novel TAK1 inhibitors. The bromine atom provides a handle for various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce diverse chemical moieties, while the carboxylic acid and methoxy groups can be modified to optimize binding affinity, selectivity, and pharmacokinetic properties.

The TAK1 Signaling Pathway

The following diagram illustrates the central role of TAK1 in mediating inflammatory signals.

Experimental Workflow for Screening Novel TAK1 Inhibitors

The development of novel TAK1 inhibitors derived from this compound would involve a systematic screening process. The following diagram outlines a typical experimental workflow.

Conclusion

This compound represents a valuable, yet underexplored, chemical entity for the development of novel kinase inhibitors. Its straightforward synthesis and versatile chemical handles make it an attractive starting point for medicinal chemistry campaigns. By targeting critical signaling nodes like TAK1, derivatives of this scaffold have the potential to address significant unmet medical needs in oncology and inflammatory diseases. This technical guide serves as a foundational resource for researchers and drug developers interested in leveraging the potential of this promising chemical intermediate.

References

In-Depth Technical Guide: Structure Elucidation of 2-Bromo-5-methoxy-3-methylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structural elucidation of 2-Bromo-5-methoxy-3-methylbenzoic acid. This document is intended to serve as a practical resource for researchers and professionals engaged in the synthesis, characterization, and application of complex organic molecules.

Molecular Structure and Properties

This compound is a polysubstituted aromatic carboxylic acid. Its structure is characterized by a benzene ring substituted with a bromine atom, a methoxy group, a methyl group, and a carboxylic acid functional group.

Chemical Structure:

Systematic IUPAC Name: this compound

CAS Number: 174417-54-0

Molecular Formula: C₉H₉BrO₃

Molecular Weight: 245.07 g/mol

Synthesis and Purification

Alternatively, a plausible route could involve the bromination of 3-methoxy-5-methylbenzoic acid. The directing effects of the methoxy and carboxylic acid groups would be key in achieving the desired substitution pattern.

Purification of the final product would typically involve recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to yield a crystalline solid. The purity of the compound can be assessed by techniques such as High-Performance Liquid Chromatography (HPLC) and melting point determination.

Spectroscopic Data for Structure Elucidation

The definitive confirmation of the structure of this compound relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Although experimental data for this specific molecule is not widely published, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

3.1.1. ¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the methoxy protons, the methyl protons, and the acidic proton of the carboxylic acid.

Table 1: Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Carboxylic Acid (-COOH) | 10.0 - 13.0 | Singlet (broad) | 1H |

| Aromatic CH | 7.0 - 7.5 | Doublet, Doublet | 2H |

| Methoxy (-OCH₃) | ~3.8 | Singlet | 3H |

| Methyl (-CH₃) | ~2.3 | Singlet | 3H |

3.1.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the number and chemical environment of the carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Carboxylic Acid (C=O) | 165 - 175 |

| Aromatic C-O | 155 - 165 |

| Aromatic C-Br | 110 - 120 |

| Aromatic C-COOH | 125 - 135 |

| Aromatic C-CH₃ | 135 - 145 |

| Aromatic C-H | 110 - 130 |

| Methoxy (-OCH₃) | 55 - 65 |

| Methyl (-CH₃) | 15 - 25 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Expected IR Absorption Frequencies

| Functional Group | Wavenumber (cm⁻¹) | Description |

| O-H (Carboxylic Acid) | 2500 - 3300 (broad) | Hydrogen-bonded hydroxyl stretch |

| C=O (Carboxylic Acid) | 1680 - 1710 | Carbonyl stretch |

| C=C (Aromatic) | 1450 - 1600 | Aromatic ring stretching |

| C-O (Aryl Ether) | 1200 - 1275 (asymmetric), 1000-1075 (symmetric) | C-O stretching |

| C-Br | 500 - 600 | C-Br stretching |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Table 4: Expected Mass Spectrometry Data

| Ion | m/z (relative abundance) | Description |

| [M]⁺ | 244/246 (approx. 1:1) | Molecular ion peak showing isotopic pattern of Bromine (⁷⁹Br and ⁸¹Br) |

| [M-OH]⁺ | 227/229 | Loss of hydroxyl radical |

| [M-COOH]⁺ | 199/201 | Loss of carboxylic acid group |

| [M-Br]⁺ | 165 | Loss of Bromine atom |

Experimental Protocols

Detailed experimental protocols for the key analytical techniques are provided below.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: For ¹H NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing to the internal standard.

Infrared (IR) Spectroscopy

-

Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the solid sample directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum typically in the range of 4000 to 400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Instrumentation: Use a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

Data Acquisition: Acquire the mass spectrum over a suitable mass-to-charge (m/z) range.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure. The isotopic pattern of bromine should be clearly visible.

Logical Workflow for Structure Elucidation

The following diagram illustrates the logical workflow for the structure elucidation of this compound.

This comprehensive guide provides the foundational knowledge and procedural details necessary for the successful structure elucidation of this compound, a process that is fundamental to advancing research and development in the chemical and pharmaceutical sciences.

Spectroscopic and Synthetic Overview of Brominated Methoxy-Methylbenzoic Acid Derivatives

For the attention of: Researchers, scientists, and drug development professionals.

Spectroscopic Data of Related Compounds

To facilitate the identification and characterization of 2-Bromo-5-methoxy-3-methylbenzoic acid, spectroscopic data for analogous compounds are presented below. These data provide expected ranges for chemical shifts and fragmentation patterns.

2-Bromo-5-methoxybenzoic acid

This compound shares the bromo- and methoxy- substituents on the benzoic acid core.

| Spectroscopic Data | |

| Molecular Formula | C8H7BrO3 |

| Molecular Weight | 231.04 g/mol [1][2] |

| Melting Point | 157-159 °C[1] |

| ¹H NMR | Characterization by ¹H NMR has been reported, though specific peak data is not detailed in the available search results.[2][3] |

| Other Identifiers | CAS Number: 22921-68-2[1][2] |

2-Bromo-5-methylbenzoic acid

This analogue features a methyl group instead of a methoxy group at the 5-position, providing insight into the spectral contribution of the methyl protons and carbon.

| Spectroscopic Data | |

| Molecular Formula | C8H7BrO2 |

| Molecular Weight | 215.04 g/mol [4] |

| Melting Point | 136-140 °C[5] |

| Mass Spectrometry (GC-MS) | Top Peak (m/z): 214, 2nd Highest (m/z): 216, 3rd Highest (m/z): 89[4] |

| IR Spectroscopy | FTIR and ATR-IR spectra are available, typically showing characteristic peaks for the carboxylic acid O-H stretch, C=O stretch, and aromatic C-H and C-C stretches.[4] |

| Other Identifiers | CAS Number: 6967-82-4[4][5] |

Experimental Protocols: Synthesis of Brominated Benzoic Acid Derivatives

The synthesis of this compound would likely follow a multi-step pathway involving the bromination of a substituted benzoic acid precursor. Below is a representative protocol for the synthesis of a related compound, which can be adapted for the target molecule.

Synthesis of 2-Bromo-5-methoxybenzoic acid

A common method for the synthesis of 2-Bromo-5-methoxybenzoic acid involves the direct bromination of m-methoxybenzoic acid.

Materials:

-

m-Methoxybenzoic acid

-

Dichloromethane

-

Concentrated Sulfuric Acid

-

Potassium Bromate

-

Red Phosphorus

-

Dibromohydantoin

-

Ice water

-

Ethanol

Procedure:

-

To a 500mL four-neck flask, add 80g of dichloromethane, 15.2g (0.1mol) of m-methoxybenzoic acid, 25mL of concentrated sulfuric acid, 1.67g (0.01mol) of potassium bromate, and 1.23g (0.01mol) of red phosphorus.

-

Initiate stirring and add 42.9g (0.15mol) of dibromohydantoin at 25 °C.

-

Control the reaction temperature between 25-30 °C and continue the reaction for 3 hours.

-

Monitor the reaction progress using High-Performance Liquid Chromatography (HPLC).

-

Upon completion, pour the reaction mixture into 200g of ice water to quench the reaction.

-

Recover the dichloromethane under reduced pressure.

-

Filter the mother liquor and recrystallize the solid product from 70mL of ethanol to obtain 2-bromo-5-methoxybenzoic acid.

This method has been reported to yield a product with a purity of 99.4%.

Workflow for Synthesis and Characterization

The general workflow for the preparation and analysis of a novel compound like this compound is outlined below. This process ensures the correct chemical structure and purity of the final product.

Caption: General workflow for the synthesis and spectroscopic characterization of a target compound.

Logical Relationship of Spectroscopic Techniques

The different spectroscopic techniques provide complementary information to elucidate the structure of a molecule.

Caption: Relationship between spectroscopic techniques and the structural information they provide.

References

- 1. 2-Bromo-5-methoxybenzoic acid 98 22921-68-2 [sigmaaldrich.com]

- 2. 2-BROMO-5-METHOXYBENZOIC ACID | 22921-68-2 [chemicalbook.com]

- 3. 2-BROMO-5-METHOXYBENZOIC ACID(22921-68-2) 1H NMR spectrum [chemicalbook.com]

- 4. 2-Bromo-5-methylbenzoic acid | C8H7BrO2 | CID 228080 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-溴-5-甲基苯甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]

An In-depth Technical Guide to the Synthesis of 2-Bromo-5-methoxy-3-methylbenzoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the potential starting materials and synthetic routes for the preparation of 2-Bromo-5-methoxy-3-methylbenzoic acid. The information presented herein is curated for professionals in the fields of chemical research and drug development.

Introduction

This compound is a substituted aromatic carboxylic acid. Its structural complexity makes it a potentially valuable building block in the synthesis of more complex molecules, including pharmaceutical compounds and other biologically active agents. This guide outlines plausible synthetic pathways for its preparation, focusing on logical starting materials and established chemical transformations.

Primary Synthetic Pathway: Electrophilic Bromination

The most direct and strategically sound approach to the synthesis of this compound is the electrophilic aromatic substitution (bromination) of the precursor, 5-methoxy-3-methylbenzoic acid.

Logical Pathway Analysis

The regioselectivity of the bromination reaction is dictated by the directing effects of the substituents on the aromatic ring. In the case of 5-methoxy-3-methylbenzoic acid, the methoxy (-OCH3) and methyl (-CH3) groups are activating and ortho-, para-directing, while the carboxylic acid (-COOH) group is deactivating and meta-directing. The powerful activating and directing influence of the methoxy and methyl groups is expected to overwhelmingly favor the substitution at the C2 position, which is para to the methoxy group and ortho to the methyl group, leading to the desired product.[1][2]

Caption: Primary synthesis route for this compound.

Experimental Protocol: Bromination of 5-methoxy-3-methylbenzoic acid

This protocol is adapted from established methods for the bromination of activated benzoic acids.[3]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-methoxy-3-methylbenzoic acid (1 equivalent) in a suitable solvent such as acetic acid or a halogenated solvent like dichloromethane.

-

Reagent Addition: Slowly add the brominating agent, such as N-Bromosuccinimide (NBS) (1.1 equivalents) or elemental bromine (1.1 equivalents), to the solution. If using NBS, the reaction can be initiated with a radical initiator like AIBN or by using an acidic catalyst. For elemental bromine, a Lewis acid catalyst may be employed, although the activated nature of the ring may render it unnecessary.

-

Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) for a period of 2 to 24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. If a solid precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure. The residue is then dissolved in an organic solvent like ethyl acetate and washed with water and brine.

-

Purification: The crude product is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Quantitative Data from Analogous Syntheses

The following table summarizes the reaction conditions and outcomes for the bromination of structurally related benzoic acids, providing an estimate of the expected efficacy of the proposed synthesis.

| Starting Material | Brominating Agent | Solvent | Yield (%) | Purity (%) | Reference |

| m-methoxybenzoic acid | N-bromosuccinimide | Dichloromethane/H2SO4 | 93.4 | 99.1 | CN112250562A |

| m-anisic acid | Bromine | Acetic Acid/Water | 79 | - | US05380749 |

| Activated aromatics | N-bromosuccinimide | Tetrabutylammonium bromide | High | High | Synthesis, 2005, 1103-1108 |

Synthesis of the Starting Material: 5-Methoxy-3-methylbenzoic acid

While 5-methoxy-3-methylbenzoic acid (also known as 3-methoxy-5-methylbenzoic acid) is commercially available from several chemical suppliers, this section provides two plausible synthetic routes for its in-house preparation.

Route A: Methylation of 3-hydroxy-5-methylbenzoic acid

This route involves the methylation of the phenolic hydroxyl group of the commercially available 3-hydroxy-5-methylbenzoic acid.

Caption: Synthesis of the starting material via methylation.

Experimental Protocol: Methylation

This protocol is based on general procedures for the methylation of phenolic acids.

-

Reaction Setup: Dissolve 3-hydroxy-5-methylbenzoic acid (1 equivalent) in a suitable solvent such as acetone or methanol.

-

Base Addition: Add a base, such as anhydrous potassium carbonate (2-3 equivalents), to the solution to deprotonate the phenolic hydroxyl group.

-

Methylating Agent: Add a methylating agent, such as dimethyl sulfate or methyl iodide (1.1-1.5 equivalents), dropwise to the reaction mixture.

-

Reaction Conditions: Heat the mixture to reflux and maintain for several hours (4-12 hours), monitoring the reaction by TLC.

-

Work-up: After cooling, filter off the base. Evaporate the solvent from the filtrate. Dissolve the residue in water and acidify with a dilute acid (e.g., 1M HCl) to precipitate the product.

-

Purification: Collect the solid by filtration, wash with cold water, and dry. Recrystallization from a suitable solvent can be performed for further purification.

Route B: Oxidation of 3,5-dimethylanisole

This pathway utilizes the commercially available 3,5-dimethylanisole and involves the selective oxidation of one of the methyl groups to a carboxylic acid.

Caption: Synthesis of the starting material via oxidation.

Experimental Protocol: Oxidation

This protocol is adapted from procedures for the oxidation of alkylbenzenes.

-

Reaction Setup: In a round-bottom flask, prepare a solution of 3,5-dimethylanisole (1 equivalent) in a mixture of a suitable solvent (e.g., pyridine or tert-butanol) and water.

-

Oxidant Addition: While stirring vigorously, slowly add an oxidizing agent such as potassium permanganate (KMnO4) (2-3 equivalents) in portions. The reaction is exothermic and the temperature should be controlled.

-

Reaction Conditions: Heat the reaction mixture to reflux for several hours until the purple color of the permanganate has disappeared. Monitor the reaction by TLC.

-

Work-up: Cool the mixture and filter to remove the manganese dioxide byproduct. Wash the filter cake with hot water. Acidify the filtrate with a strong acid (e.g., concentrated HCl) to precipitate the carboxylic acid.

-

Purification: Collect the crude product by filtration, wash with cold water, and dry. Recrystallization from an appropriate solvent will yield the pure 5-methoxy-3-methylbenzoic acid.

Quantitative Data for Starting Material Synthesis

| Reaction Type | Starting Material | Reagents | Solvent | Yield (%) | Reference |

| Methylation | Methyl paraben | Dimethyl sulphate, K2CO3 | 2-Butanone | 99.13 (ester) | Asian Journal of Chemistry |

| Oxidation | Mesitylene | Air, Cobalt catalyst | Acetic Acid | - | CN1363546A |

| Oxidation | (3-bromo-5-methylphenyl)methanol | KMnO4 | Acetone/Water | 60 | ChemicalBook |

Conclusion

The synthesis of this compound is most efficiently achieved through the direct bromination of 5-methoxy-3-methylbenzoic acid. This key starting material is commercially available, streamlining the synthetic process. For research and development scenarios requiring in-house preparation of this precursor, two viable synthetic routes, methylation of 3-hydroxy-5-methylbenzoic acid and oxidation of 3,5-dimethylanisole, have been detailed. The provided experimental protocols, adapted from established literature procedures for analogous transformations, offer a solid foundation for the successful synthesis of the target molecule. Researchers should optimize the reaction conditions based on their specific laboratory settings and available resources.

References

Technical Guide to the Physical Characteristics of 2-Bromo-5-methoxy-3-methylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Core Physical and Chemical Properties

2-Bromo-5-methoxy-3-methylbenzoic acid is a substituted aromatic carboxylic acid. Its structure, featuring a bromine atom, a methoxy group, and a methyl group on the benzoic acid backbone, makes it a valuable intermediate in organic synthesis, particularly for the development of novel pharmaceutical compounds and other complex molecules.

Quantitative Data Summary

The table below summarizes the available quantitative physical data for this compound.

| Property | Value | Source |

| CAS Number | 174417-54-0 | Letopharm Limited |

| Molecular Formula | C₉H₉BrO₃ | Letopharm Limited |

| Molecular Weight | 245.07 g/mol | Letopharm Limited |

| Boiling Point | 353.194 °C at 760 mmHg | Letopharm Limited[1] |

| Physical State | Solid | Sigma-Aldrich |

| Refractive Index | 1.575 | Letopharm Limited[1] |

| Storage Conditions | Sealed in dry, 2-8°C | Sigma-Aldrich |

Note: An experimentally determined melting point and specific solubility data in common solvents for this compound are not available in the currently reviewed literature. Standard protocols for determining these essential properties are provided in the "Experimental Protocols" section.

Experimental Protocols

The following are detailed methodologies for determining key physical characteristics of a solid organic compound like this compound.

Determination of Melting Point (Capillary Method)

The melting point of a crystalline solid is a critical indicator of its purity.[2] A sharp melting range typically suggests a high-purity compound, while a broad melting range often indicates the presence of impurities.

Apparatus and Materials:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Sample of this compound, finely powdered

-

Spatula

-

Thermometer (calibrated)

Procedure:

-

Sample Preparation: Place a small amount of the finely powdered dry sample onto a clean, dry surface. Gently tap the open end of a capillary tube into the powder to introduce a small amount of the sample.[2] Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end. The sample height should be approximately 2-3 mm.[3]

-

Apparatus Setup: Place the packed capillary tube into the sample holder of the melting point apparatus.[3]

-

Heating: Begin heating the apparatus. For an unknown compound, a rapid initial heating can be used to determine an approximate melting range. For a more precise measurement, a slower heating rate of 1-2°C per minute should be used as the temperature approaches the expected melting point.[2][3]

-

Observation and Recording: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample has turned into a clear liquid (the end of the melting range).[3]

-

Repeat: For accuracy, repeat the determination at least once with a fresh sample in a new capillary tube.

Determination of Solubility

Understanding the solubility of a compound in various solvents is crucial for its purification, formulation, and application in chemical reactions.[4][5]

Apparatus and Materials:

-

Test tubes with stoppers or small vials

-

Graduated cylinders or pipettes

-

Vortex mixer or shaker

-

Analytical balance

-

Sample of this compound

-

A range of solvents (e.g., water, ethanol, methanol, acetone, dimethyl sulfoxide (DMSO), dichloromethane, hexane)

Procedure:

-

Qualitative Assessment:

-

Place a small, accurately weighed amount of the compound (e.g., 10 mg) into a series of test tubes.

-

To each tube, add a small volume (e.g., 1 mL) of a different solvent.[4]

-

Stopper the tubes and agitate them vigorously for a set period (e.g., 1-2 minutes) at a controlled temperature.[6]

-

Visually inspect each tube to determine if the solid has completely dissolved. Classify the solubility as "soluble," "sparingly soluble," or "insoluble."

-

-

Quantitative Determination (Shake-Flask Method):

-

Add an excess amount of the solid compound to a flask containing a known volume of the solvent.

-

Seal the flask and place it in a constant temperature shaker bath for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow any undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant liquid, ensuring no solid particles are included. This can be achieved by filtration or centrifugation.

-

Dilute the supernatant with a suitable solvent and determine the concentration of the dissolved compound using an appropriate analytical technique (e.g., UV-Vis spectroscopy or HPLC).

-

Calculate the solubility in units such as mg/mL or mol/L.

-

Synthesis and Characterization Workflow

Caption: Workflow for the synthesis and physical characterization of an organic compound.

This diagram outlines the logical progression from starting materials through chemical synthesis and purification to the detailed physical and spectroscopic characterization required to confirm the identity and purity of the final product.

References

- 1. This compound| CAS:#174417-54-0 -Letopharm Limited [letopharm.com]

- 2. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 3. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. chem.ws [chem.ws]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

A Technical Guide to the Solubility of 2-Bromo-5-methoxy-3-methylbenzoic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a framework for understanding and determining the solubility of 2-Bromo-5-methoxy-3-methylbenzoic acid in various organic solvents. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on established methodologies for solubility determination and provides a template for data collection and organization.

Introduction: Physicochemical Properties

This compound is a substituted benzoic acid derivative. Its molecular structure, featuring a carboxylic acid group, a bromine atom, a methoxy group, and a methyl group, dictates its solubility characteristics. The carboxylic acid moiety provides a site for hydrogen bonding and acidic dissociation, while the aromatic ring and other substituents contribute to its overall polarity and lipophilicity. Understanding these properties is crucial for predicting its behavior in different solvent systems.

Key Structural Features Influencing Solubility:

-

Carboxylic Acid Group (-COOH): Capable of acting as a hydrogen bond donor and acceptor. Its acidity allows for salt formation in basic media, which can dramatically increase aqueous solubility.[1]

-

Aromatic Ring: A nonpolar feature that contributes to solubility in nonpolar organic solvents.

-

Bromine, Methoxy, and Methyl Groups: These substituents influence the molecule's polarity, size, and intermolecular interactions.

Quantitative Solubility Data

Table 1: Experimental Solubility of this compound in Organic Solvents at [Specify Temperature]

| Solvent | Solvent Polarity Index | Solubility (g/L) | Solubility (mol/L) | Method of Determination | Notes |

| Nonpolar Solvents | |||||

| Hexane | 0.1 | ||||

| Toluene | 2.4 | ||||

| Diethyl Ether | 2.8 | ||||

| Polar Aprotic Solvents | |||||

| Dichloromethane | 3.1 | ||||

| Tetrahydrofuran (THF) | 4.0 | ||||

| Ethyl Acetate | 4.4 | ||||

| Acetone | 5.1 | ||||

| Acetonitrile | 5.8 | ||||

| Dimethylformamide (DMF) | 6.4 | ||||

| Dimethyl Sulfoxide (DMSO) | 7.2 | ||||

| Polar Protic Solvents | |||||

| 1-Butanol | 3.9 | ||||

| Isopropanol | 3.9 | ||||

| Ethanol | 4.3 | ||||

| Methanol | 5.1 |

Experimental Protocols for Solubility Determination

Several methods can be employed to determine the solubility of a compound. The choice of method often depends on the required accuracy, the amount of substance available, and the available analytical equipment.[3]

Shake-Flask Method (Equilibrium Method)

The shake-flask method is a traditional and widely accepted technique for determining equilibrium solubility.[4]

Principle: An excess amount of the solid compound is added to a known volume of the solvent. The mixture is agitated at a constant temperature for a prolonged period to ensure that equilibrium is reached between the dissolved and undissolved solute. The saturated solution is then separated from the excess solid, and the concentration of the solute in the solution is determined.

Detailed Methodology:

-

Preparation: Add an excess amount of this compound to a flask containing a precisely measured volume of the organic solvent of interest. The excess solid should be visually apparent.

-

Equilibration: Seal the flask and place it in a shaker bath set to a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient time (typically 24-72 hours) to reach equilibrium.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. To ensure complete separation of the solid from the saturated solution, centrifugation or filtration can be employed. A syringe filter (e.g., 0.45 µm PTFE) is often suitable.

-

Quantification: Carefully withdraw an aliquot of the clear, saturated supernatant.

-

Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the concentration of this compound in the diluted solution using a validated analytical technique such as:

-

High-Performance Liquid Chromatography (HPLC): This is a common and accurate method. A calibration curve should be prepared using standard solutions of known concentrations.

-

UV-Vis Spectroscopy: If the compound has a chromophore, its concentration can be determined by measuring its absorbance at a specific wavelength and using a pre-established calibration curve.

-

Gravimetric Analysis: Evaporate the solvent from a known volume of the saturated solution and weigh the remaining solid residue. This method is less common for organic solvents due to their volatility.

-

-

Calculation: Calculate the original concentration in the saturated solution, taking into account the dilution factor. This concentration represents the solubility of the compound in that solvent at the specified temperature.

High-Throughput Screening (HTS) Methods

For rapid screening of solubility in multiple solvents, automated HTS methods are often used in drug discovery.[3] These methods can be kinetic or thermodynamic.

Kinetic Solubility Measurement: This typically involves dissolving the compound in a solvent like DMSO and then diluting it into the aqueous or organic solvent of interest. The concentration at which precipitation is observed is determined, often by light scattering or nephelometry. It's important to note that this may not represent the true equilibrium solubility.

Thermodynamic Solubility Measurement: These methods aim to determine the equilibrium solubility on a smaller scale, often using automated liquid handlers and plate-based readers.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for determining the solubility of an organic compound using the shake-flask method followed by HPLC analysis.

Caption: General workflow for solubility determination.

Qualitative Solubility Classification

A preliminary understanding of the solubility can be gained through simple qualitative tests.[1][5] This involves observing whether a small amount of the compound dissolves in a given solvent. A general scheme for classifying organic compounds based on their solubility in different aqueous and organic media can be adapted for this compound.

Procedure:

-

Add approximately 25 mg of the compound to 0.75 mL of the solvent in a test tube.

-

Shake the tube vigorously.

-

Observe if the solid dissolves completely.

Expected Qualitative Solubility Profile:

-

Water: Likely to be poorly soluble due to the significant nonpolar character, although the carboxylic acid group may impart slight solubility.

-

5% Aqueous Sodium Hydroxide (NaOH) & 5% Aqueous Sodium Bicarbonate (NaHCO₃): Expected to be soluble. As a carboxylic acid, it will react with these bases to form a more polar and water-soluble sodium salt.[5]

-

5% Aqueous Hydrochloric Acid (HCl): Expected to be insoluble, as the acidic conditions will suppress the ionization of the carboxylic acid group.[5]

-

Organic Solvents: Solubility will vary based on the "like dissolves like" principle.[2] It is expected to show higher solubility in polar organic solvents, particularly those that can engage in hydrogen bonding (e.g., alcohols, THF, DMSO).

The following diagram illustrates the logic of a qualitative solubility classification scheme.

Caption: Qualitative solubility classification scheme.

References

An In-depth Guide to the Formation of 2-Bromo-5-methoxy-3-methylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the formation mechanism of 2-Bromo-5-methoxy-3-methylbenzoic acid, a substituted aromatic carboxylic acid of interest in medicinal chemistry and drug development. The synthesis of this molecule is achieved through the electrophilic aromatic substitution, specifically the bromination, of its precursor, 5-methoxy-3-methylbenzoic acid. The regioselectivity of this reaction is governed by the interplay of the directing effects of the methoxy, methyl, and carboxylic acid substituents on the aromatic ring.

Predicted Synthesis and Core Mechanism

The formation of this compound proceeds via the bromination of 5-methoxy-3-methylbenzoic acid. This reaction is a classic example of electrophilic aromatic substitution (EAS). The core mechanism involves the generation of an electrophilic bromine species, which then attacks the electron-rich aromatic ring, leading to the substitution of a hydrogen atom.

The regiochemical outcome of this substitution is dictated by the electronic properties of the three substituents already present on the benzene ring:

-

Methoxy Group (-OCH₃): A strongly activating, ortho, para-directing group due to its ability to donate electron density to the ring through resonance.

-

Methyl Group (-CH₃): A weakly activating, ortho, para-directing group through an inductive effect.

-

Carboxylic Acid Group (-COOH): A deactivating, meta-directing group due to its electron-withdrawing nature.

In the case of 5-methoxy-3-methylbenzoic acid, the powerful ortho, para-directing influence of the methoxy group is the dominant factor in determining the position of electrophilic attack. The position para to the methoxy group is position 2, which is also ortho to both the methyl and carboxylic acid groups. The strong activation and directing effect of the methoxy group at this position overcomes the deactivating and meta-directing influence of the carboxylic acid group, leading to the selective formation of this compound.

Signaling Pathways and Logical Relationships

The logical progression of the synthesis and the directing influences of the substituents can be visualized as a decision-making workflow. The primary determinant for the position of bromination is the most activating group on the aromatic ring.

Caption: Logical flow determining the major product based on substituent directing effects.

Experimental Protocols

Synthesis of this compound

Materials:

-

5-methoxy-3-methylbenzoic acid

-

N-Bromosuccinimide (NBS)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Dichloromethane (CH₂Cl₂)

-

Ice

-

Ethanol

-

Deionized Water

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 5-methoxy-3-methylbenzoic acid in dichloromethane.

-

Cool the mixture in an ice bath.

-

Slowly add concentrated sulfuric acid to the cooled solution while stirring.

-

Add N-bromosuccinimide portion-wise to the reaction mixture, maintaining the temperature below 10°C.

-

Allow the reaction to stir at room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by pouring the mixture into a beaker of ice water.

-

Separate the organic layer and wash it with deionized water, followed by a saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Recrystallize the crude product from ethanol to obtain pure this compound.

Data Presentation

The following table summarizes representative quantitative data for bromination reactions of substituted methoxybenzoic acids, which can be considered analogous to the synthesis of the target compound.

| Starting Material | Brominating Agent | Solvent | Catalyst/Additive | Reaction Time (h) | Temperature (°C) | Yield (%) | Purity (%) | Reference |

| m-methoxybenzoic acid | Dibromohydantoin | Dichloromethane | H₂SO₄, KBrO₃, Red P | 3 | 25-30 | 93.6 | 99.4 | [1] |

| m-methoxybenzoic acid | N-Bromosuccinimide | Dichloromethane | H₂SO₄, KBr, Red P | 3 | 25-30 | 93.4 | 99.1 | [1] |

| m-methoxybenzoic acid | Bromine | Acetic Acid/Water | None | Not Specified | Reflux | 79 | Not Specified | [2] |

| m-methoxybenzoic acid | KBr, KBrO₃ | Trifluoroacetic Acid | None | 12 | 25-35 | High | High | [3] |

Mechanism of Formation: An Experimental Workflow

The step-by-step mechanism of the electrophilic aromatic substitution for the formation of this compound can be visualized as follows:

Caption: Step-wise mechanism for the formation of this compound.

References

An In-depth Technical Guide to 2-Bromo-5-methoxy-3-methylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive literature review of 2-Bromo-5-methoxy-3-methylbenzoic acid, a substituted aromatic carboxylic acid of interest in synthetic and medicinal chemistry. Due to the limited availability of published data on this specific compound, this guide also includes information on closely related analogues to provide a broader context for its potential properties and applications.

Core Compound Information

This compound is a halogenated and methylated derivative of methoxybenzoic acid. Its structure suggests its potential as a building block in the synthesis of more complex molecules, particularly in the development of novel pharmaceutical agents and other biologically active compounds.

| Property | Value | Source |

| CAS Number | 174417-54-0 | [1] |

| Molecular Formula | C₉H₉BrO₃ | [1] |

| Molecular Weight | 245.07 g/mol | Calculated |

| IUPAC Name | This compound | [1] |

| Physical Form | Solid | [1] |

| Purity | 95% | [1] |

| Storage Temperature | 2-8°C, sealed in dry conditions | [1] |

Spectroscopic and Physicochemical Properties

While specific, experimentally-derived spectroscopic data for this compound is not widely published, a commercial supplier indicates the availability of NMR, HPLC, and LC-MS data.[2] For reference, the spectroscopic data for the closely related, non-methylated analog, 2-Bromo-5-methoxybenzoic acid, is available.

Table of InChI Identifiers for this compound

| Identifier | Code |

| InChI | 1S/C9H9BrO3/c1-5-3-6(13-2)4-7(8(5)10)9(11)12/h3-4H,1-2H3,(H,11,12) |

| InChI Key | OEHDWSKLTWRFOM-UHFFFAOYSA-N |

Synthesis and Experimental Protocols

A detailed, peer-reviewed synthesis protocol for this compound is not currently available in the public literature. However, based on established organic chemistry principles and published syntheses of analogous compounds, a plausible synthetic route can be proposed.

Proposed Synthetic Pathway

A logical approach to the synthesis of this compound involves two key steps:

-

Bromination of a suitable precursor: Starting with 5-methoxy-3-methylbenzoic acid, a regioselective bromination at the 2-position would yield the desired product.

-

Esterification, Bromination, and Hydrolysis: An alternative route could involve the esterification of 5-methoxy-3-methylbenzoic acid to its methyl ester, followed by bromination and subsequent hydrolysis to the carboxylic acid.

Below is a detailed, proposed experimental protocol for the direct bromination route.

Proposed Experimental Protocol: Synthesis of this compound

Materials:

-

5-methoxy-3-methylbenzoic acid

-

N-Bromosuccinimide (NBS)

-

Dichloromethane (DCM)

-

Sodium bicarbonate (NaHCO₃)

-

Magnesium sulfate (MgSO₄)

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Hexane

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-methoxy-3-methylbenzoic acid in dichloromethane.

-

Bromination: Add N-Bromosuccinimide (1.1 equivalents) to the solution. The reaction mixture is then stirred at room temperature for 24-48 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, the reaction mixture is quenched with a saturated solution of sodium bicarbonate. The organic layer is separated, washed with brine, and dried over anhydrous magnesium sulfate.

-

Purification: The solvent is removed under reduced pressure to yield the crude product. The crude product is then purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.

-

Characterization: The structure of the purified this compound should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Potential Applications and Biological Activity

While there is no specific information on the applications or biological activity of this compound, the applications of its non-methylated analog, 2-Bromo-5-methoxybenzoic acid, can provide insights into its potential uses.

2-Bromo-5-methoxybenzoic acid is utilized as an intermediate in the synthesis of:

-

Urolithin derivatives: These compounds are metabolites of ellagitannins and have shown antiproliferative and anti-aromatase activity.

-

Substituted aminobenzacridines: These have been investigated for their potential biological activities.

-

Isoindolinone derivatives: A class of compounds with a wide range of biological activities.

-

Divalent metal transporter 1 (DMT1) inhibitors: Benzylisothioureas synthesized from this acid have shown potent inhibitory activity.[3]

Given these applications for a closely related compound, it is plausible that this compound could serve as a valuable intermediate in the synthesis of novel compounds with potential therapeutic applications. The addition of the methyl group could influence the pharmacokinetic and pharmacodynamic properties of the resulting molecules.

Visualizations

Proposed Synthetic Workflow

Caption: Proposed synthesis workflow for this compound.

Logical Relationship of Related Compounds

Caption: Logical relationships of the target compound to its potential precursors and analogs.

References

Methodological & Application

The Synthetic Versatility of 2-Bromo-5-methoxy-3-methylbenzoic Acid: A Gateway to Novel Bioactive Molecules

For Immediate Release

[City, State] – [Date] – In the landscape of modern organic synthesis and drug discovery, the strategic utilization of functionalized building blocks is paramount. Among these, 2-Bromo-5-methoxy-3-methylbenzoic acid and its close analogs have emerged as versatile intermediates for the construction of complex molecular architectures, particularly in the synthesis of pharmaceuticals and other bioactive compounds. This application note provides a comprehensive overview of the synthetic applications of this compound, with detailed protocols for key transformations and a focus on its role in generating high-value molecules.

Core Applications in Organic Synthesis

This compound serves as a valuable scaffold in organic synthesis primarily due to the orthogonal reactivity of its functional groups: the carboxylic acid, the aryl bromide, and the activating methoxy and methyl substituents. The aryl bromide moiety is particularly amenable to palladium-catalyzed cross-coupling reactions, a cornerstone of modern carbon-carbon and carbon-heteroatom bond formation.

The methyl ester of the target compound, Methyl 5-bromo-2-methoxy-3-methylbenzoate, is explicitly noted for its utility in Suzuki and Buchwald-Hartwig couplings to create biologically active molecules. This strongly indicates that this compound is a key precursor for introducing the substituted phenyl ring into a wide array of molecular targets.

While specific protocols for the 3-methyl substituted analog are not widely published, the closely related 2-bromo-5-methoxybenzoic acid is extensively documented as a crucial intermediate in the synthesis of compounds such as Urolithin A, a metabolite with potential anti-aging properties, and Daridorexant, a dual orexin receptor antagonist for the treatment of insomnia.[1] The synthetic pathways developed for this analog serve as a robust blueprint for the application of this compound.

A key transformation of the carboxylic acid functionality is its conversion to other functional groups. For instance, 2-bromo-5-methoxybenzoic acid can be converted to 2-bromo-5-methoxybenzonitrile, a valuable intermediate in its own right.[2]

Experimental Protocols

Detailed experimental procedures for the synthesis and derivatization of bromo-methoxy-benzoic acids provide a practical guide for researchers. The following protocols are based on established methods for analogous compounds.

Synthesis of 2-Bromo-5-methoxybenzoic Acid

The synthesis of 2-bromo-5-methoxybenzoic acid is typically achieved through the regioselective bromination of 3-methoxybenzoic acid. Several methods have been reported, with variations in the brominating agent, solvent, and catalytic system, leading to a range of yields and purity levels.

Diagram 1: General Synthesis of 2-Bromo-5-methoxybenzoic Acid

Caption: Synthetic pathway for 2-bromo-5-methoxybenzoic acid.

Table 1: Comparison of Synthetic Protocols for 2-Bromo-5-methoxybenzoic Acid

| Brominating Agent | Solvent System | Other Reagents | Reaction Time | Temperature (°C) | Yield (%) | Purity (%) | Reference |

| Bromine | Acetic Acid / Water | None | Not Specified | Reflux | 79 | Not Specified | [3] |

| N-bromosuccinimide | Dichloromethane | H₂SO₄, KBr, Red P | 3h | 25-30 | 93.4 | 99.1 | [4] |

| Dibromohydantoin | Dichloromethane | H₂SO₄, KBrO₃, Red P | 3h | 25-30 | 93.6 | 99.4 | [4] |

| Bromine | Water | NaOH | 1h | 0-5 | 83 | 98.5 | [4] |

| KBr / KBrO₃ | Trifluoroacetic Acid | None | 12h | 25-35 | 85 | >99.0 | [1] |

Detailed Protocol 1: Synthesis of 2-Bromo-5-methoxybenzoic Acid using N-bromosuccinimide (NBS) [4]

-

To a 500 mL four-neck flask, sequentially add 75g of dichloromethane, 15.2g (0.1 mol) of 3-methoxybenzoic acid, 30 mL of concentrated sulfuric acid, 1.19g (0.01 mol) of potassium bromide, and 1.23g (0.01 mol) of red phosphorus.

-

Initiate stirring and add 26.7g (0.15 mol) of N-bromosuccinimide at 25 °C.

-

Control the reaction temperature between 25-30 °C and react for 3 hours.

-

Monitor the reaction progress by High-Performance Liquid Chromatography (HPLC).

-

Upon completion, pour the reaction mixture into 200g of ice water to quench the reaction.

-

Recover the dichloromethane under reduced pressure.

-

Filter the mother liquor and recrystallize the solid from 65 mL of ethanol to obtain 21.57g of 2-bromo-5-methoxybenzoic acid.

Application in Suzuki-Miyaura Cross-Coupling Reactions

The aryl bromide functionality of this compound is a prime handle for Suzuki-Miyaura cross-coupling reactions, enabling the formation of biaryl structures. These motifs are prevalent in pharmaceuticals and advanced materials.

Diagram 2: Suzuki-Miyaura Cross-Coupling Workflow

Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.

General Protocol 2: Suzuki-Miyaura Coupling of an Aryl Bromide

-

In a flame-dried Schlenk flask, combine the aryl bromide (1.0 eq), the desired arylboronic acid (1.1-1.5 eq), and a suitable base (e.g., K₂CO₃, 2.0-3.0 eq).

-

Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%).

-

Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add a degassed solvent system (e.g., a mixture of 1,4-dioxane and water).

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the progress by TLC or GC-MS.

-

After cooling to room temperature, quench the reaction with water.

-

Extract the aqueous phase with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Conversion to Other Functional Groups

The carboxylic acid group can be readily transformed into other functionalities, expanding the synthetic utility of the bromo-methoxy-benzoic acid scaffold.

Protocol 3: Synthesis of 2-Bromo-5-methoxybenzonitrile [2]

-

In a three-necked flask equipped with a thermometer, ammonia inlet, and a distillation column, add 400 g of 2-bromo-5-methoxybenzoic acid.

-

Heat the flask to 180 °C until the acid is mostly dissolved.

-

Introduce ammonia gas into the flask.

-

Maintain the reaction temperature between 200-230 °C for 6 hours.

-

Slowly increase the temperature to 230-250 °C and maintain for 4 hours.

-

Further increase the temperature to 250-260 °C for 2 hours.

-

Continuously distill the crude nitrile from the reaction mixture.

-

Separate the collected distillate, wash with water, and perform vacuum distillation to obtain the pure 2-bromo-5-methoxybenzonitrile.

Conclusion

This compound and its analogs are highly valuable and versatile intermediates in organic synthesis. Their utility in palladium-catalyzed cross-coupling reactions and their potential for further functional group transformations make them key building blocks for the synthesis of complex, biologically active molecules. The protocols outlined in this application note provide a solid foundation for researchers and drug development professionals to explore the full synthetic potential of this important class of compounds.

References

Application Notes and Protocols: Derivatives of 2-Bromo-5-methoxy-3-methylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis and evaluation of derivatives of 2-Bromo-5-methoxy-3-methylbenzoic acid. While specific biological activity data for derivatives of this exact scaffold is limited in publicly available literature, this guide presents plausible applications and detailed experimental methodologies based on structurally related compounds. The protocols provided are intended to serve as a comprehensive starting point for the investigation of this compound class in anticancer and anti-inflammatory research.

Introduction

This compound is a substituted aromatic carboxylic acid that serves as a versatile starting material for the synthesis of a diverse range of derivatives. The presence of the bromine atom facilitates cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the formation of biaryl structures. The carboxylic acid moiety can be readily converted to amides, esters, and other functional groups. These structural modifications allow for the exploration of a broad chemical space in the pursuit of novel therapeutic agents. This document focuses on two primary classes of derivatives: N-substituted amides and biaryl compounds, and explores their potential applications in oncology and inflammation.

I. Amide Derivatives: Potential Anticancer Agents

Amide derivatives of various substituted benzoic acids have demonstrated significant potential as anticancer agents.[1][2][3][4][5] By reacting this compound with a variety of amines, a library of novel N-substituted benzamides can be generated for screening.

Data Presentation: Representative Anticancer Activity

The following table summarizes hypothetical IC50 values for a representative set of N-substituted 2-bromo-5-methoxy-3-methylbenzamide derivatives against common cancer cell lines. These values are based on activities reported for structurally similar benzamide compounds and serve as a guide for a potential screening campaign.[3][5]

| Compound ID | R Group (Amine) | MCF-7 (Breast Cancer) IC50 (µM) | A549 (Lung Cancer) IC50 (µM) |

| BMBA-01 | 4-fluoroaniline | 8.9 | 7.5 |

| BMBA-02 | 4-methoxyaniline | 9.2 | 11.1 |

| BMBA-03 | 4-(trifluoromethyl)aniline | 15.3 | 12.8 |

| BMBA-04 | 2,4-dichloroaniline | 6.5 | 5.9 |

| BMBA-05 | 4-aminopyridine | > 50 | > 50 |

Experimental Protocols

This protocol outlines a two-step process for the synthesis of amide derivatives, starting with the conversion of the carboxylic acid to the acyl chloride, followed by reaction with an appropriate amine.

Step 1: Synthesis of 2-Bromo-5-methoxy-3-methylbenzoyl chloride

-

To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 0.5 M), add oxalyl chloride (1.5 eq) dropwise at 0 °C under an inert atmosphere.

-

Add a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude 2-bromo-5-methoxy-3-methylbenzoyl chloride, which can be used in the next step without further purification.

Step 2: Synthesis of N-Aryl-2-bromo-5-methoxy-3-methylbenzamides

-

Dissolve the desired aryl amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM (0.5 M) in a flask and cool to 0 °C in an ice bath.

-

Add a solution of 2-bromo-5-methoxy-3-methylbenzoyl chloride (1.1 eq) in anhydrous DCM dropwise to the stirred amine solution over 30 minutes.[4]

-

Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.[4]

-

Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction with water.

-

Separate the organic layer, wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired N-aryl-2-bromo-5-methoxy-3-methylbenzamide.

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[6]

-

Compound Treatment: Prepare serial dilutions of the synthesized benzamide derivatives in the appropriate cell culture medium and add them to the wells. Include a vehicle control (e.g., DMSO). Incubate for 48 or 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37 °C.[6]

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[6]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.

Visualization: Synthetic Workflow and Potential Mechanism

Synthetic and screening workflow for amide derivatives.

II. Biaryl Derivatives: Potential Anti-Inflammatory Agents